Cas no 476368-73-7 (5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide)

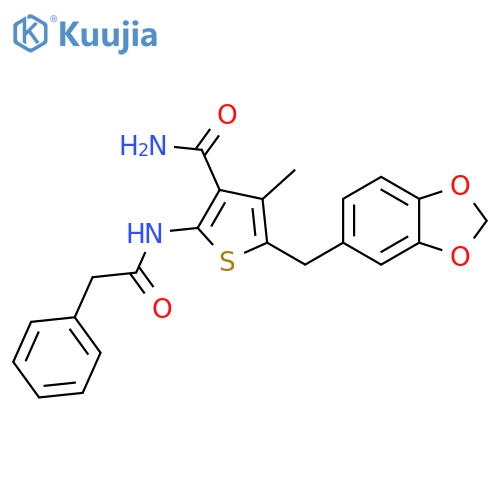

476368-73-7 structure

商品名:5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

- 3-Thiophenecarboxamide, 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]-

- 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

- 476368-73-7

- 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

- Oprea1_245775

- 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide

- AKOS024580120

- SR-01000006776-1

- F0526-2272

- SR-01000006776

-

- インチ: 1S/C22H20N2O4S/c1-13-18(10-15-7-8-16-17(9-15)28-12-27-16)29-22(20(13)21(23)26)24-19(25)11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H2,23,26)(H,24,25)

- InChIKey: ANWQZTPUHWMMLE-UHFFFAOYSA-N

- ほほえんだ: C1(NC(CC2=CC=CC=C2)=O)SC(CC2=CC=C3OCOC3=C2)=C(C)C=1C(N)=O

計算された属性

- せいみつぶんしりょう: 408.11437830g/mol

- どういたいしつりょう: 408.11437830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 597

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 119Ų

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0526-2272-25mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-1mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-2mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-5mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-10mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-3mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-4mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-20mg |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-10μmol |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0526-2272-2μmol |

5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide |

476368-73-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

476368-73-7 (5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2039-76-1(3-Acetylphenanthrene)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬